molecular formula C15H20N4O B14355135 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 90167-22-9

6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14355135
CAS No.: 90167-22-9
M. Wt: 272.35 g/mol
InChI Key: ZJRSBGCOGNBPJE-UHFFFAOYSA-N
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Description

6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a butoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzaldehyde and 2,4-diaminopyrimidine.

    Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with 2,4-diaminopyrimidine in the presence of a suitable catalyst, such as zinc chloride (ZnCl2), to form the desired product.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the pyrimidine ring.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride (NaBH4) in ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of novel materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may be used in assays to investigate its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. It may be tested in preclinical studies to evaluate its efficacy and safety.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, such as dyes, pigments, and agrochemicals. It may also be incorporated into formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and altering cellular responses.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyrimidine-2,4-diamine: A similar compound with a methyl group instead of the butoxyphenyl group.

    4-Butoxyphenylpyrimidine: A compound with a butoxyphenyl group attached to a pyrimidine ring but lacking the diamine functionality.

Uniqueness

6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of both the butoxyphenyl group and the diamine functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The butoxyphenyl group enhances the compound’s hydrophobicity, while the diamine functionality provides opportunities for further chemical modifications and interactions with biological targets.

Properties

CAS No.

90167-22-9

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

6-[(4-butoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O/c1-2-3-8-20-13-6-4-11(5-7-13)9-12-10-14(16)19-15(17)18-12/h4-7,10H,2-3,8-9H2,1H3,(H4,16,17,18,19)

InChI Key

ZJRSBGCOGNBPJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N

Origin of Product

United States

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